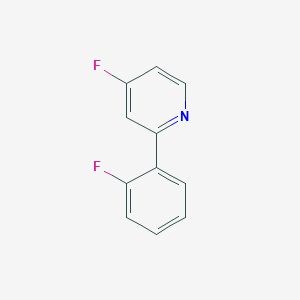

![molecular formula C34H42N2O6 B12302266 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

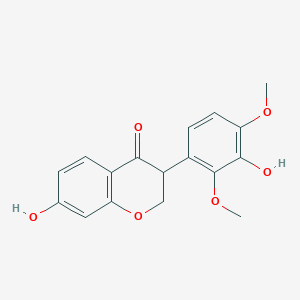

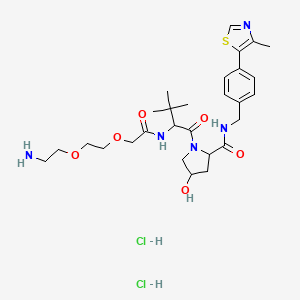

ivDde-L-Lys(Fmoc)-OH ist eine Verbindung, die in der Festphasenpeptidsynthese verwendet wird. Es ist ein Derivat von Lysin, einer essentiellen Aminosäure, und ist durch zwei Gruppen geschützt: die 9-Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe und die 1-(4,4-Dimethyl-2,6-dioxocyclohexyliden)ethyl (ivDde)-Gruppe. Diese Schutzgruppen dienen dazu, unerwünschte Reaktionen während der Peptidsynthese zu verhindern, wodurch eine selektive Entschützung und Modifizierung der Lysinseitenkette ermöglicht wird.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ivDde-L-Lys(Fmoc)-OH beinhaltet die Schutz der Lysinaminogruppe mit der Fmoc-Gruppe und der Seitenkettenaminogruppe mit der ivDde-Gruppe. Die Fmoc-Gruppe wird typischerweise unter Verwendung von Fmoc-Chlorid in Gegenwart einer Base wie Diisopropylethylamin (DIPEA) eingeführt. Die ivDde-Gruppe wird unter ähnlichen Bedingungen unter Verwendung von ivDde-Chlorid eingeführt. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von ivDde-L-Lys(Fmoc)-OH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird unter Verwendung von Techniken wie Hochleistungsflüssigchromatographie (HPLC) gereinigt und unter Verwendung von Kernresonanzspektroskopie (NMR) und Massenspektrometrie charakterisiert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ivDde-L-Lys(Fmoc)-OH involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the ivDde group. The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The ivDde group is introduced using ivDde chloride under similar conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of ivDde-L-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Analyse Chemischer Reaktionen

Reaktionstypen

ivDde-L-Lys(Fmoc)-OH durchläuft verschiedene Reaktionstypen, darunter:

Entschützungreaktionen: Die Fmoc-Gruppe wird unter Verwendung einer Base wie Piperidin in DMF entfernt, während die ivDde-Gruppe unter Verwendung von Hydrazin in DMF entfernt wird.

Kupplungsreaktionen: Die Verbindung kann mit anderen Aminosäuren oder Peptiden unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt werden.

Gängige Reagenzien und Bedingungen

Entschützung: Piperidin in DMF zur Entfernung von Fmoc; Hydrazin in DMF zur Entfernung von ivDde.

Kupplung: DIC und HOBt in DMF oder DCM.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide mit selektiv modifizierten Lysinresten, die in verschiedenen Anwendungen weiterverwendet werden können.

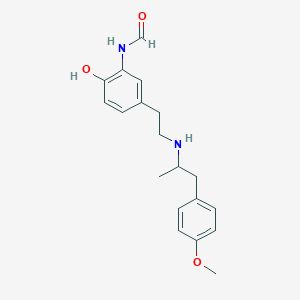

Wissenschaftliche Forschungsanwendungen

ivDde-L-Lys(Fmoc)-OH wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Peptidsynthese: Wird bei der Synthese komplexer Peptide mit modifizierten Lysinresten verwendet.

Arzneimittelentwicklung: Wird bei der Entwicklung von Peptid-basierten Arzneimitteln und Impfstoffen eingesetzt.

Biokonjugation: Wird bei der Konjugation von Peptiden an andere Biomoleküle verwendet, um Protein-Protein-Interaktionen und zelluläre Prozesse zu untersuchen.

Materialwissenschaft: Wird bei der Entwicklung von Peptid-basierten Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von ivDde-L-Lys(Fmoc)-OH beinhaltet den selektiven Schutz und die Entschützung der Lysinseitenkette. Die Fmoc-Gruppe schützt die Aminogruppe während der Peptidsynthese und verhindert so unerwünschte Reaktionen. Die ivDde-Gruppe ermöglicht die selektive Modifizierung der Lysinseitenkette, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird. Die Entschützung dieser Gruppen wird unter spezifischen Bedingungen erreicht, wodurch die kontrollierte Synthese von Peptiden mit gewünschten Modifikationen ermöglicht wird.

Wirkmechanismus

The mechanism of action of ivDde-L-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine side chain. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The ivDde group allows for selective modification of the lysine side chain, enabling the introduction of various functional groups. The deprotection of these groups is achieved under specific conditions, allowing for the controlled synthesis of peptides with desired modifications.

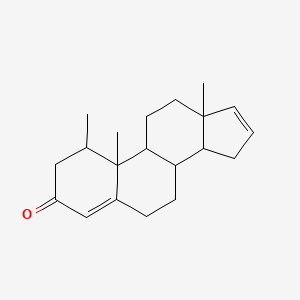

Vergleich Mit ähnlichen Verbindungen

ivDde-L-Lys(Fmoc)-OH ist aufgrund seiner dualen Schutzstrategie, die eine selektive Modifizierung der Lysinseitenkette ermöglicht, einzigartig. Ähnliche Verbindungen umfassen:

Fmoc-L-Lys(Boc)-OH: Verwendet eine tert-Butyloxycarbonyl (Boc)-Gruppe zum Schutz der Seitenkette.

Fmoc-L-Lys(Mtt)-OH: Verwendet eine 4-Methyltrityl (Mtt)-Gruppe zum Schutz der Seitenkette.

Fmoc-L-Lys(Dde)-OH: Verwendet eine 1-(4,4-Dimethyl-2,6-dioxocyclohexyliden)ethyl (Dde)-Gruppe zum Schutz der Seitenkette.

Jede dieser Verbindungen bietet unterschiedliche Vorteile und Nachteile hinsichtlich Stabilität, Leichtigkeit der Entschützung und Kompatibilität mit verschiedenen Synthesebedingungen.

Eigenschaften

Molekularformel |

C34H42N2O6 |

|---|---|

Molekulargewicht |

574.7 g/mol |

IUPAC-Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40) |

InChI-Schlüssel |

QCUYNKHCHODACY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)

![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)